3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
“3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, a heterocyclic compound. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of such compounds often involves the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This interaction leads to the formation of both triazolothiadiazines and triazolothiadiazepines .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This fusion results in a core scaffold that can manifest substituents in defined three-dimensional representations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions . The reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides leads to the formation of the desired compounds .Scientific Research Applications
Antimicrobial Activity
Studies have synthesized derivatives of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and evaluated their antimicrobial activity. For example, a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and showed promising antimicrobial activity, highlighting their potential as safer antifungal agents (J. Sahu, S. Ganguly, A. Kaushik, 2014). Similarly, other studies synthesized novel derivatives with significant antimicrobial activity, indicating their utility in developing new antimicrobial agents (M. S. Abbady, 2014).
Antitumor Activity
Research has also focused on the antitumor potential of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide derivatives. A study found that derivatives exhibit antineoplastic activity against a wide range of cancer cell lines, making them promising core structures for new anticancer agents (V. Yanchenko, Yu. A. Fedchenkova, A. Demchenko, 2020). Another study indicated that certain synthesized derivatives showed moderate to excellent growth inhibition against several cancer cell lines, underscoring their potential in cancer therapy (K. Bhat et al., 2009).
Analgesic and Anti-inflammatory Activities
A series of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. One compound, in particular, was found to have both significant analgesic and consistent anti-inflammatory activity without inducing gastric lesions, suggesting their potential for pain and inflammation management (B. Tozkoparan, S. P. Aytaç, G. Aktay, 2009).
Antioxidant Activity
Derivatives of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have also been investigated for their antioxidant properties. A study aiming to synthesize these derivatives for antioxidant evaluation found that some compounds exhibited good antioxidant activity, highlighting their potential role in combating oxidative stress-related diseases (Niranjan Kaushik et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The hydrogen bond accepting and donating characteristics of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core suggest that it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting a range of potential molecular and cellular effects .
Future Directions
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds, to which this compound belongs, has been identified as having significant potential in drug design, discovery, and development . Future research may focus on exploring the diverse pharmacological activities of these compounds and developing new biologically active entities for the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
The 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities . The compound’s ability to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can form specific interactions with different target receptors .
Cellular Effects
Compounds of the triazolothiadiazine class have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRWHTWJGDYEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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